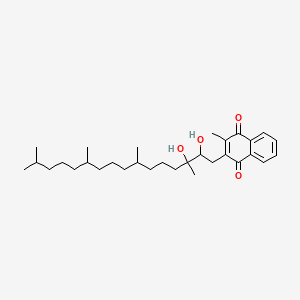
Phytonadione-12,13-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phytonadione-12,13-diol involves the hydroxylation of Phytonadione (Vitamin K1). The reaction typically requires specific catalysts and controlled conditions to ensure the selective addition of hydroxyl groups at the 12th and 13th positions of the molecule. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the industrial setup.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves multiple steps, including the initial synthesis of Phytonadione, followed by its hydroxylation and subsequent purification to isolate the desired diol compound .
Analyse Des Réactions Chimiques
Types of Reactions: Phytonadione-12,13-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxy derivatives, ketones, and substituted naphthalene derivatives .
Applications De Recherche Scientifique
Phytonadione-12,13-diol has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity marker in the analysis of Vitamin K1.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in formulations for blood clotting disorders.
Industry: Utilized in the production of Vitamin K1 supplements and related products
Mécanisme D'action
The mechanism of action of Phytonadione-12,13-diol is closely related to that of Vitamin K1. It promotes the liver synthesis of clotting factors (II, VII, IX, X) by acting as a cofactor for the enzyme γ-carboxylase. This enzyme modifies and activates precursors to these coagulation factors, thereby facilitating blood clotting. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Comparaison Avec Des Composés Similaires
Phytonadione (Vitamin K1): The parent compound, essential for blood clotting and bone metabolism.
Menadione (Vitamin K3): A synthetic form of Vitamin K, less potent than Phytonadione.
Menadiol Sodium Diphosphate (Vitamin K4): A water-soluble form of Vitamin K, used in specific medical applications
Uniqueness: Phytonadione-12,13-diol is unique due to its specific hydroxylation pattern, which distinguishes it from other Vitamin K derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications .
Propriétés
Formule moléculaire |
C31H48O4 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
2-(2,3-dihydroxy-3,7,11,15-tetramethylhexadecyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-19-31(6,35)28(32)20-27-24(5)29(33)25-17-7-8-18-26(25)30(27)34/h7-8,17-18,21-23,28,32,35H,9-16,19-20H2,1-6H3 |
Clé InChI |
BBOTUVRPXSMADA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(C(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
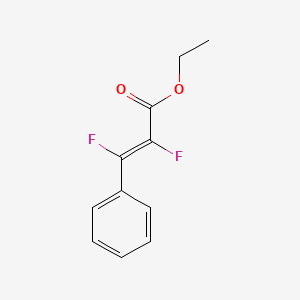
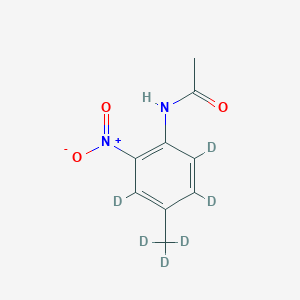
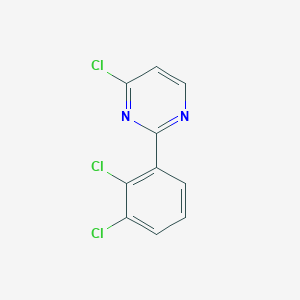

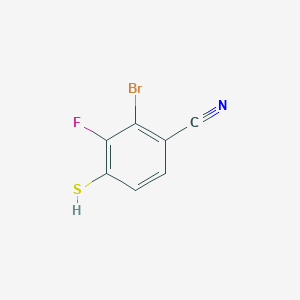
![(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide](/img/structure/B13446472.png)
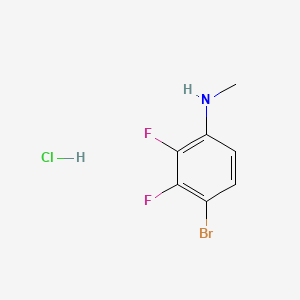
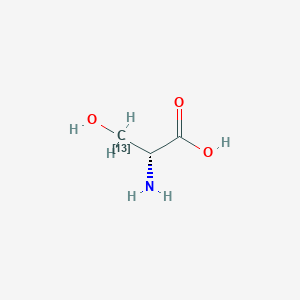


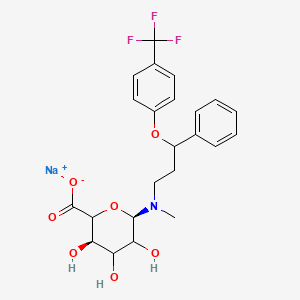
![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)

